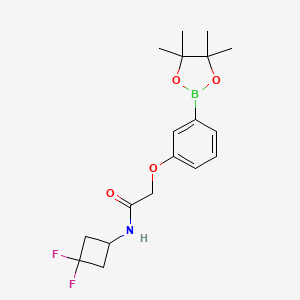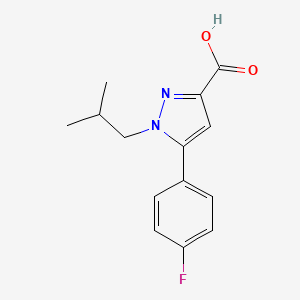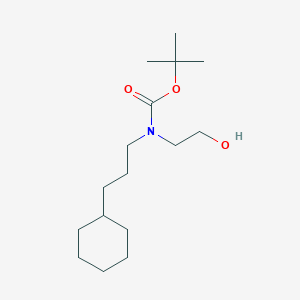
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves multiple steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the synthesis of the 3,3-difluorocyclobutyl moiety. A common method includes the cyclization of a suitable precursor under fluorinating conditions.
Boronate Ester Formation: The boronate ester group is introduced via a reaction between a phenol derivative and bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the difluorocyclobutyl intermediate with the boronate ester derivative using a suitable coupling agent, such as a carbodiimide, under mild conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or phenols.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In organic synthesis, N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The difluorocyclobutyl group can impart unique pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. Additionally, the boronate ester group can be used to target specific biological pathways, making it a valuable tool in drug discovery.
Industry
In materials science, the compound can be used to synthesize polymers or other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of advanced materials.
作用机制
The mechanism by which N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the boronate ester can form reversible covalent bonds with biological targets, such as serine or threonine residues in enzymes.
相似化合物的比较
Similar Compounds
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide: can be compared with other boronate ester-containing compounds, such as:
Uniqueness
The unique combination of a difluorocyclobutyl group and a boronate ester in this compound provides distinct advantages. The difluorocyclobutyl group enhances metabolic stability and bioavailability, while the boronate ester allows for versatile chemical modifications and interactions with biological targets. This makes the compound particularly valuable in drug discovery and materials science.
属性
分子式 |
C18H24BF2NO4 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC 名称 |
N-(3,3-difluorocyclobutyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H24BF2NO4/c1-16(2)17(3,4)26-19(25-16)12-6-5-7-14(8-12)24-11-15(23)22-13-9-18(20,21)10-13/h5-8,13H,9-11H2,1-4H3,(H,22,23) |
InChI 键 |
BBMOJAOYKDGRSU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CC(C3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)


![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)


![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)




